

Application Notes and Protocols for VV261

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **VV261**

Cat. No.: **B15607591**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the storage, handling, and experimental use of **VV261**, a novel oral double prodrug of 4'-Fluorouridine (4'-FU) with potent antiviral activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and other RNA viruses.

Compound Information

Property	Data
IUPAC Name	(2R,3R,4R,5R)-2-(acetoxymethyl)-5-(4-acetoxy-2-oxopyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-3-yl acetate
Molecular Formula	C ₂₈ H ₃₄ FN ₃ O ₁₁
Molecular Weight	607.58 g/mol
CAS Number	3003864-86-3
Appearance	Solid
Mechanism of Action	VV261 is a prodrug that is metabolized to the active antiviral agent 4'-Fluorouridine triphosphate (4'-FIU-TP). 4'-FIU-TP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRP), leading to chain termination and inhibition of viral replication. [1] [2] [3]
Key Attributes	Enhanced chemical stability and favorable pharmacokinetic properties compared to its parent compound, 4'-FU. [4] Orally active with demonstrated efficacy in animal models of SFTSV infection. [4]

Storage and Handling

While a specific Safety Data Sheet (SDS) for **VV261** is not publicly available, the following recommendations are based on information for related compounds and general laboratory best practices. Users should always consult the supplier's Certificate of Analysis and SDS for the most current and detailed information.

2.1. Storage of Solid Compound

- Short-term storage (weeks): Store at room temperature.
- Long-term storage (months to years): Store at -20°C, protected from moisture and light.

2.2. Handling

- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

2.3. Solution Preparation and Storage

- For *in vitro* experiments: Prepare a stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C for several weeks or -80°C for longer periods. Avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium.
- For *in vivo* experiments in mice: A common formulation for the related compound VV251 is a solution of 5% DMSO, 5% ethanol, 40% PEG400, and 50% saline.^[5] The stability of **VV261** in this formulation should be determined empirically.

Quantitative Data

3.1. Aqueous Solubility and Stability

The following table summarizes the aqueous solubility and stability of **VV261** compared to its parent compound 4'-FU. This data is extracted from supplementary information associated with the primary publication on **VV261**.^[6]

Compound	Aqueous Solubility ($\mu\text{g/mL}$)	Stability in SGF (pH 1.2, 37°C) - % Remaining after 2h		Stability in SIF (pH 6.8, 37°C) - % Remaining after 2h	
		1.2, 37°C - % Remaining after 2h	6.8, 37°C - % Remaining after 2h	1.2, 37°C - % Remaining after 2h	6.8, 37°C - % Remaining after 2h
VV261	>100	98.5		95.2	
4'-FU	>2000	85.1		99.1	

3.2. In Vitro Antiviral Activity and Cytotoxicity

The following data for the related compound VV251, which shares the same active metabolite as **VV261**, provides an indication of the expected potency.[\[5\]](#)

Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)
SFTSV	A549	5.16	>500	>96.9
Huh-7	0.65	>500	>769.2	
Vero	2.96	>500	>168.9	
LCMV	A549	0.08	>500	>6250
BHK-21	0.16	>500	>3125	
Vero	0.14	>500	>3571.4	

3.3. Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies of **VV261** have been conducted in mice, rats, and dogs. The data below is for the active metabolite (referred to as **VV261A** in the source) after oral administration of **VV261**.[\[7\]](#)

Species	Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-t} (ng·h/mL)	T _{1/2} (h)
Mouse	10	1230 ± 260	0.5	3450 ± 580	2.1 ± 0.4
Rat	10	850 ± 150	1.0	4120 ± 730	3.5 ± 0.6
Dog	5	680 ± 120	2.0	5430 ± 980	4.8 ± 0.9

Experimental Protocols

4.1. In Vitro Antiviral Activity Assay (SFTSV)

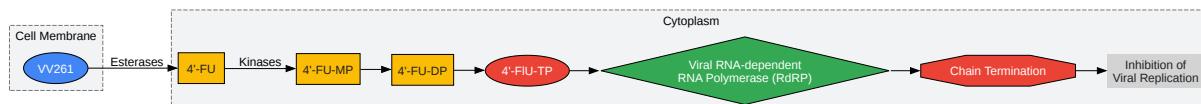
This protocol is adapted from studies on the related compound VV251.[\[5\]](#)

- Cell Seeding: Seed Vero cells in a 48-well plate at a density that will result in a confluent monolayer the next day.
- Compound Preparation: Prepare serial dilutions of **VV261** in cell culture medium (e.g., DMEM with 2% FBS). A typical starting concentration is 100 μ M.
- Infection: Pre-treat the cells with the diluted **VV261** for 1 hour at 37°C. Then, infect the cells with SFTSV at a multiplicity of infection (MOI) of 0.05.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
- RNA Extraction and qRT-PCR: Extract viral RNA from the cell supernatant using a commercial viral RNA extraction kit. Quantify the viral RNA levels using a one-step qRT-PCR assay with primers and a probe specific for the SFTSV genome.
- Data Analysis: Calculate the EC₅₀ value by fitting the dose-response curve using a non-linear regression model.

4.2. Cytotoxicity Assay

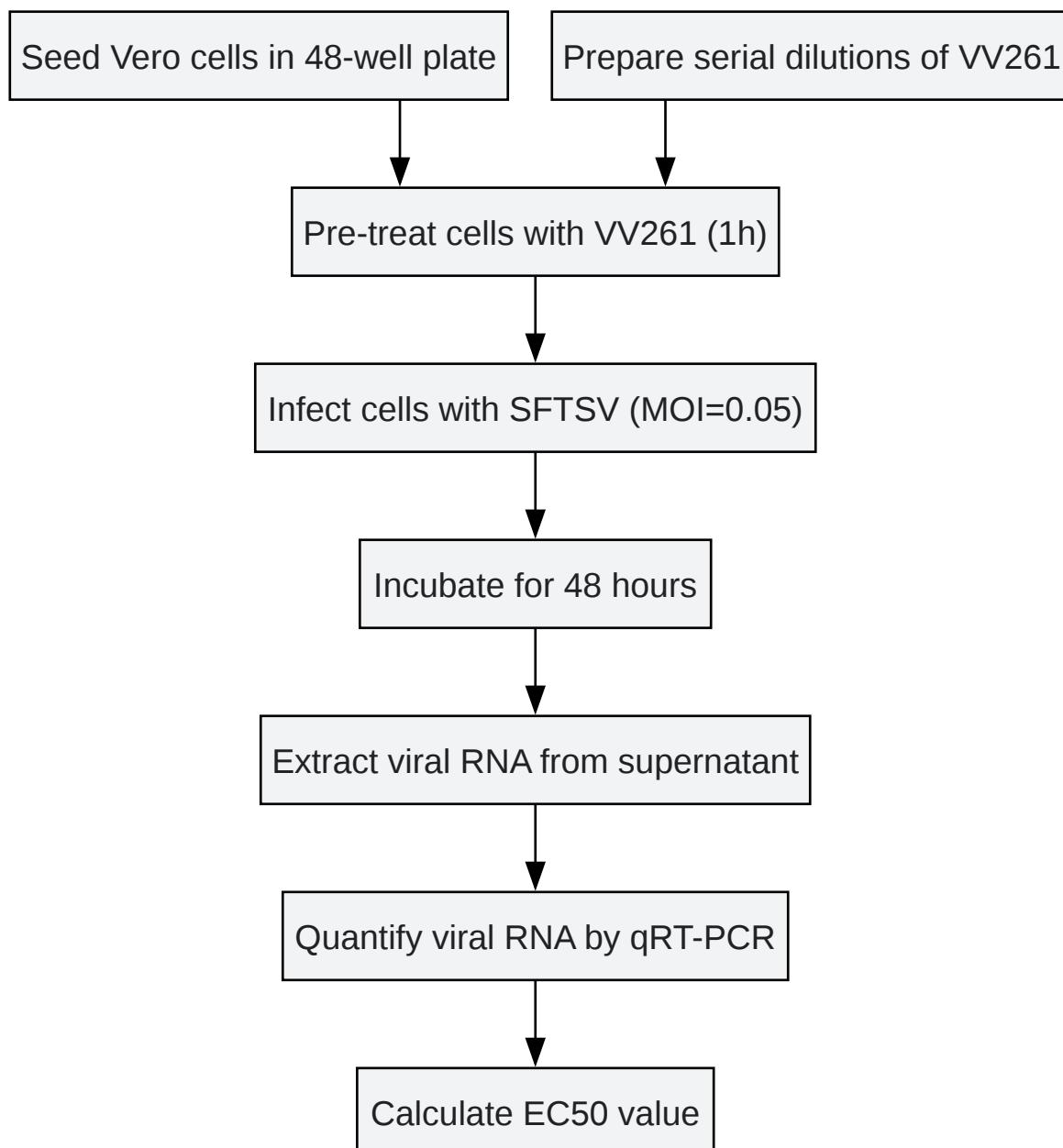
This protocol uses a standard Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay.[\[5\]](#)

- Cell Seeding: Seed cells (e.g., A549, Vero, Huh-7) in a 96-well plate at an appropriate density.
- Compound Addition: The following day, add serial dilutions of **VV261** to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
- Incubation: Incubate the plate for 48-72 hours at 37°C.
- Assay: Add the CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ value.

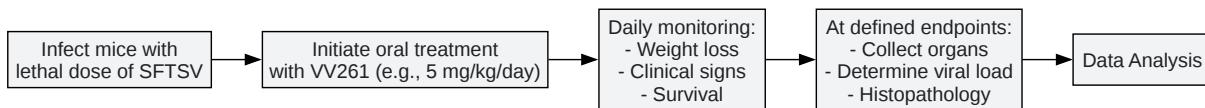

4.3. In Vivo Efficacy Study in Mice (SFTSV Model)

This protocol is based on the reported study for **VV261**.^[4]

- Animal Model: Use a suitable mouse model for SFTSV infection (e.g., IFNAR-/ mice).
- Compound Formulation: Prepare **VV261** for oral gavage in a vehicle such as 5% DMSO, 5% ethanol, 40% PEG400, and 50% saline.^[5]
- Infection and Treatment: Infect mice with a lethal dose of SFTSV. Initiate treatment with **VV261** (e.g., 5 mg/kg/day) via oral gavage at a specified time post-infection and continue for a defined period (e.g., 7 days).
- Monitoring: Monitor the mice daily for weight loss, clinical signs of disease, and survival.
- Viral Load and Histopathology: At selected time points, euthanize a subset of mice and collect organs (e.g., spleen, liver) to determine viral titers by plaque assay or qRT-PCR and to perform histopathological analysis.


Visualizations

5.1. Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Metabolic activation and mechanism of action of **VV261**.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro antiviral activity assay.

[Click to download full resolution via product page](#)

Caption: Workflow for the *in vivo* efficacy study in a mouse model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. 4'-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nucleoside analog 4'-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of a Novel Oral 4'-Fluorouridine Double Prodrug VV261 against SFTSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for VV261]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15607591#storing-and-handling-vv261-compound\]](https://www.benchchem.com/product/b15607591#storing-and-handling-vv261-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com